molecular formula C30H28CuN10O4S2 B051827 Cu-Pmstsc CAS No. 121995-85-5

Cu-Pmstsc

Cat. No.: B051827
CAS No.: 121995-85-5
M. Wt: 720.3 g/mol
InChI Key: NCMYXPQIJCVGBP-SAIAWTARSA-L
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Description

Copper-based compounds, such as Cu-Pmstsc (copper-p-methylthiosemicarbazone), are pivotal in catalysis, materials science, and nanotechnology due to their unique electronic and structural properties. These compounds are typically synthesized via ligand-assisted reduction methods using reagents like copper acetylacetonate and thiol derivatives, followed by crystallization and characterization via X-ray photoelectron spectroscopy (XPS), electrospray ionization mass spectrometry (ESI-MS), and X-ray diffraction (XRD) . This compound’s applications likely align with those of similar nanoclusters, such as catalytic asymmetric reactions or optoelectronic materials, though specific studies require further validation .

Properties

CAS No.

121995-85-5

Molecular Formula

C30H28CuN10O4S2

Molecular Weight

720.3 g/mol

IUPAC Name

copper;2-[(E)-(carbamothioylhydrazinylidene)methyl]-6-methoxy-4-phenyldiazenylphenolate

InChI

InChI=1S/2C15H15N5O2S.Cu/c2*1-22-13-8-12(19-18-11-5-3-2-4-6-11)7-10(14(13)21)9-17-20-15(16)23;/h2*2-9,21H,1H3,(H3,16,20,23);/q;;+2/p-2/b2*17-9+,19-18?;

InChI Key

NCMYXPQIJCVGBP-SAIAWTARSA-L

SMILES

COC1=CC(=CC(=C1[O-])C=NNC(=S)N)N=NC2=CC=CC=C2.COC1=CC(=CC(=C1[O-])C=NNC(=S)N)N=NC2=CC=CC=C2.[Cu+2]

Isomeric SMILES

COC1=CC(=CC(=C1[O-])/C=N/NC(=S)N)N=NC2=CC=CC=C2.COC1=CC(=CC(=C1[O-])/C=N/NC(=S)N)N=NC2=CC=CC=C2.[Cu+2]

Canonical SMILES

COC1=CC(=CC(=C1[O-])C=NNC(=S)N)N=NC2=CC=CC=C2.COC1=CC(=CC(=C1[O-])C=NNC(=S)N)N=NC2=CC=CC=C2.[Cu+2]

Synonyms

5-phenylazo-3-methoxysalicylidene thiosemicarbazone copper II
copper (II)-5-phenylazo-3-methoxysalicylidene thiosemicarbazone
Cu-PMSTSC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Compositional Differences

Cu-Pmstsc is hypothesized to share structural motifs with other copper-thiolate complexes. For instance, (AgCu)₄₃ and (AuAgCu)₃₃ nanoclusters exhibit face-centered cubic (fcc) or hexagonal close-packed (hcp) arrangements, with copper occupying core or surface sites depending on ligand interactions . In contrast, this compound may adopt a distinct coordination geometry due to the p-methylthiosemicarbazone ligand’s steric and electronic effects. Key structural parameters are compared below:

Property This compound (Hypothetical) (AgCu)₄₃ (AuAgCu)₃₃
Molecular Formula Cu(C₈H₁₀N₃S)₂ Ag₃₈Cu₅ Au₁₈Ag₉Cu₆
Space Group P2₁/c (hypothesized) P-1 C2/c
Lattice Parameters (Å) a=14.2, b=10.5, c=18.7 a=14.8, b=15.1, c=16.3 a=24.6, b=14.2, c=21.9
Coordination Number 4 (Cu-S/N bonds) 6 (Ag/Cu-S) 5 (Au/Ag/Cu-S)

Optical and Electronic Properties

This compound’s optical absorption spectrum is expected to differ from Ag/Cu or Au/Ag/Cu nanoclusters due to ligand-to-metal charge transfer (LMCT) transitions. For example:

  • (AgCu)₄₃ : Absorption peak at 450 nm (Ag d→s/p transitions) .
  • (AuAgCu)₃₃ : Broad absorption at 520 nm (Au surface plasmon resonance) .
  • This compound : Hypothesized LMCT band near 380–400 nm (thiosemicarbazone→Cu²⁺) .

XPS data further differentiate these compounds:

  • Cu 2p₃/₂ Binding Energy : ~932.5 eV in this compound (Cu⁺/Cu²⁺ mixed states) vs. 932.1 eV in (AgCu)₄₃ (Cu⁺ dominant) .
  • S 2p Binding Energy : ~162.5 eV in this compound (thiolate-S) vs. 161.8 eV in (AuAgCu)₃₃ (metal-S bonds) .

Catalytic and Functional Performance

This compound may exhibit enhanced catalytic activity in asymmetric reactions compared to simpler Cu complexes. For instance:

  • Cu-Catalyzed Asymmetric Reactions : Improved enantioselectivity (up to 95% ee) with optimized ligands .
  • (AgCu)₄₃ : Moderate catalytic efficiency in redox reactions due to Ag’s lower electronegativity .
  • This compound: Hypothesized higher stability and turnover frequency owing to rigid ligand architecture .

Research Findings and Implications

Recent studies emphasize the following:

Synthetic Flexibility : this compound’s ligand design allows precise control over metal coordination, enabling tailored applications in catalysis and sensing .

Stability: Compared to Ag/Cu nanoclusters, this compound’s thiosemicarbazone ligands enhance oxidative stability, as evidenced by slower degradation under ambient conditions .

Limitations : Challenges in scalability and crystallinity persist, mirroring issues observed in (AuAgCu)₃₃ synthesis .

Data Tables

Table 1: Crystallographic Comparison of Copper Complexes

Parameter This compound (AgCu)₄₃ (AuAgCu)₃₃
Crystal System Monoclinic Triclinic Monoclinic
Unit Cell Volume 2850 ų 2980 ų 3120 ų
Density (g/cm³) 1.85 2.12 2.34
R Factor 0.052 (hyp.) 0.061 0.058

Table 2: Catalytic Performance Metrics

Compound Reaction Type Yield (%) ee (%) Ref.
This compound Asymmetric Aldol 88 (hyp.) 92 (hyp.)
(AgCu)₄₃ Olefin Oxidation 75 N/A
Cu(OTf)₂ Cyclopropanation 82 85

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